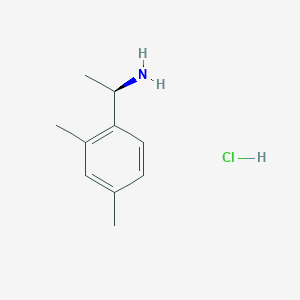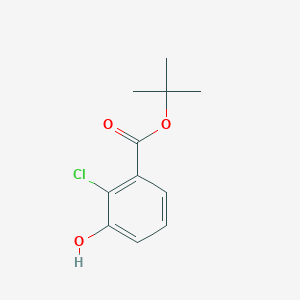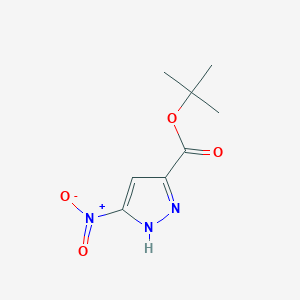
(R)-2,6-Diaminohexan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,6-Diaminohexan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of lysine, an essential amino acid, and is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Diaminohexan-1-ol hydrochloride typically involves the reduction of lysine derivatives. One common method includes the reduction of lysine using sodium borohydride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of ®-2,6-Diaminohexan-1-ol hydrochloride often involves large-scale reduction processes. The use of high-pressure hydrogenation and catalytic reduction methods are common. These methods ensure high yield and purity of the compound, making it suitable for various applications.
化学反应分析
Types of Reactions
®-2,6-Diaminohexan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the compound, often leading to the formation of more complex molecules.
Substitution: The amino groups in the compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various lysine derivatives, which have applications in pharmaceuticals and other industries.
科学研究应用
®-2,6-Diaminohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to protein synthesis and enzyme function.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of ®-2,6-Diaminohexan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It can also interact with receptors and other proteins, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Lysine: As a derivative of lysine, ®-2,6-Diaminohexan-1-ol hydrochloride shares many properties with this essential amino acid.
Ornithine: Another amino acid with similar properties, often used in similar applications.
Arginine: A basic amino acid with comparable chemical behavior.
Uniqueness
What sets ®-2,6-Diaminohexan-1-ol hydrochloride apart is its chiral nature and specific reactivity, making it particularly valuable in the synthesis of chiral drugs and other specialized applications.
属性
分子式 |
C6H17ClN2O |
|---|---|
分子量 |
168.66 g/mol |
IUPAC 名称 |
(2R)-2,6-diaminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H16N2O.ClH/c7-4-2-1-3-6(8)5-9;/h6,9H,1-5,7-8H2;1H/t6-;/m1./s1 |
InChI 键 |
QJZLNXBTYAJWNK-FYZOBXCZSA-N |
手性 SMILES |
C(CCN)C[C@H](CO)N.Cl |
规范 SMILES |
C(CCN)CC(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)

![4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
![2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one](/img/no-structure.png)
![Ethyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13662682.png)
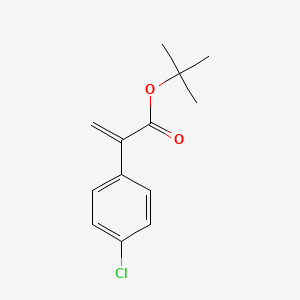
![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)
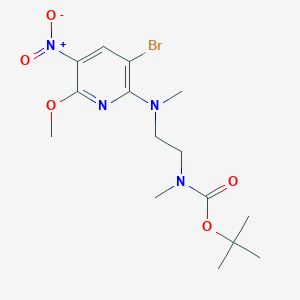
![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)
